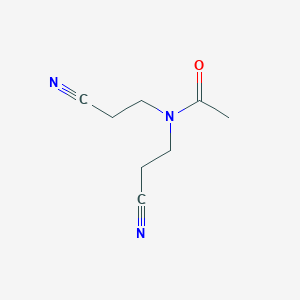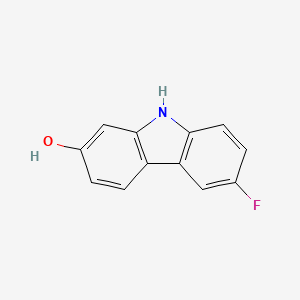
3-(2-Chlorophenyl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)pentane-2,4-dione is an organic compound with a molecular formula of C11H11ClO2 It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms on the phenyl ring is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)pentane-2,4-dione typically involves the reaction of 2-chlorobenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like ethanol or methanol to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(2-Chlorophenyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)pentane-2,4-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)pentane-2,4-dione
- 3-(2-Bromophenyl)pentane-2,4-dione
- 3-(2-Methylphenyl)pentane-2,4-dione
Uniqueness
3-(2-Chlorophenyl)pentane-2,4-dione is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring .
Properties
CAS No. |
91193-18-9 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
3-(2-chlorophenyl)pentane-2,4-dione |
InChI |
InChI=1S/C11H11ClO2/c1-7(13)11(8(2)14)9-5-3-4-6-10(9)12/h3-6,11H,1-2H3 |
InChI Key |
VBRPXRDIUQSPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Cyclohexyl(nitroso)amino]urea](/img/structure/B13997195.png)

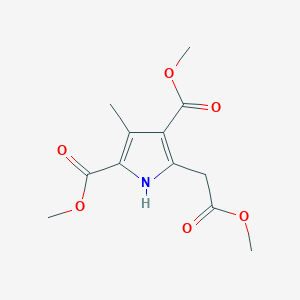
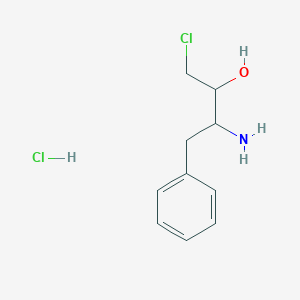
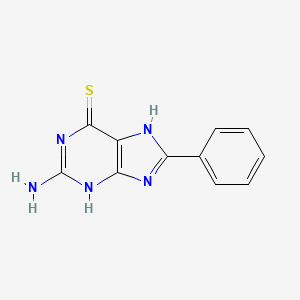
![Bicyclo[5.1.0]octan-2-ol](/img/structure/B13997224.png)
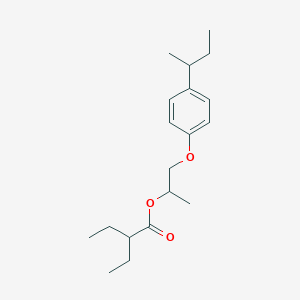
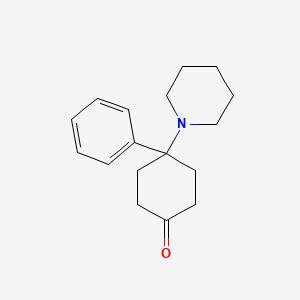

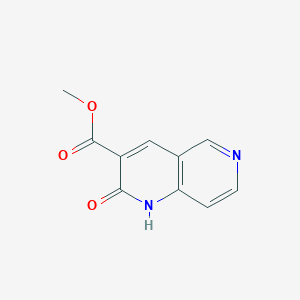

![N'-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide](/img/structure/B13997285.png)
